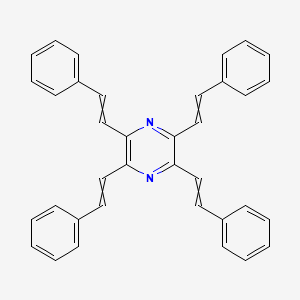
Tetrakis(2-phenylethenyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2-phenylethenyl)pyrazine is an organic compound with the molecular formula C36H28N2. It is a derivative of pyrazine, where four phenylethenyl groups are attached to the pyrazine ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-phenylethenyl)pyrazine typically involves the reaction of pyrazine with styrene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where pyrazine is reacted with 2-bromostyrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tetrakis(2-phenylethenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: The phenylethenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Tetrahydro derivatives of this compound.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
Tetrakis(2-phenylethenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Tetrakis(2-phenylethenyl)pyrazine involves its interaction with specific molecular targets and pathways. The phenylethenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.
類似化合物との比較
Similar Compounds
Tetrakis(4-carboxyphenyl)pyrazine: Known for its use in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry.
Tetrakis(2-pyridyl)pyrazine: Studied for its charge-transfer complexes and coordination properties.
Tetrakis(4-methoxyphenyl)pyrazine:
Uniqueness
Tetrakis(2-phenylethenyl)pyrazine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and electronic characteristics, such as in the development of advanced materials and therapeutic agents.
特性
CAS番号 |
145983-47-7 |
|---|---|
分子式 |
C36H28N2 |
分子量 |
488.6 g/mol |
IUPAC名 |
2,3,5,6-tetrakis(2-phenylethenyl)pyrazine |
InChI |
InChI=1S/C36H28N2/c1-5-13-29(14-6-1)21-25-33-34(26-22-30-15-7-2-8-16-30)38-36(28-24-32-19-11-4-12-20-32)35(37-33)27-23-31-17-9-3-10-18-31/h1-28H |
InChIキー |
JYERHBZOSJCZPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=C(N=C(C(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


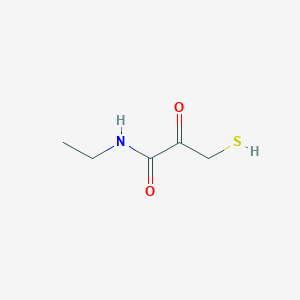
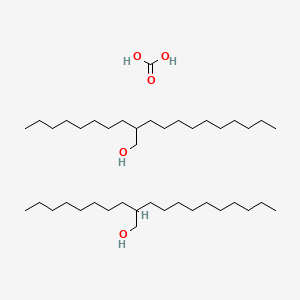
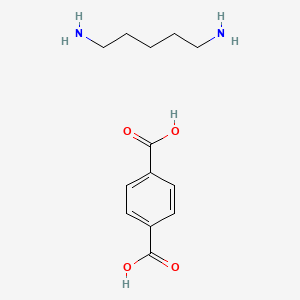
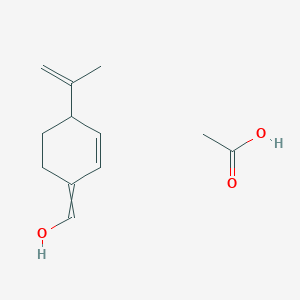
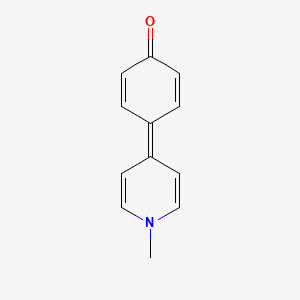
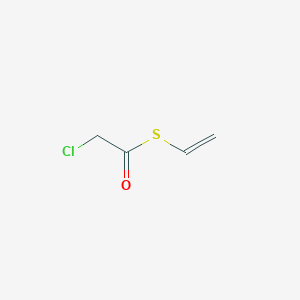
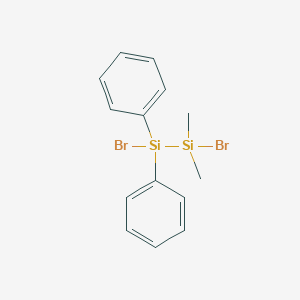

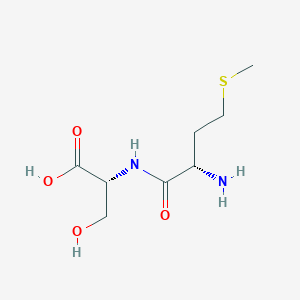
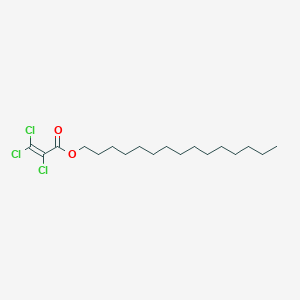
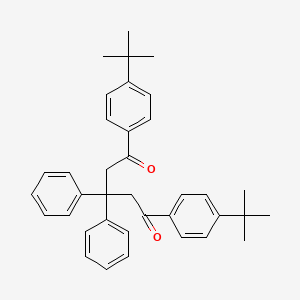
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
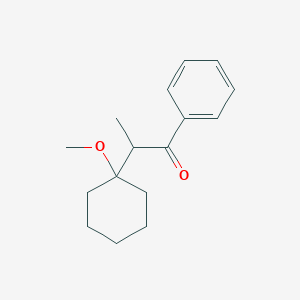
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
